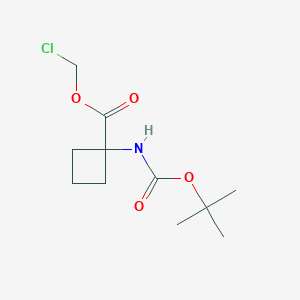
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Übersicht
Beschreibung
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H18ClNO4 and a molecular weight of 263.72 g/mol
Vorbereitungsmethoden
The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are usually mild, and the process can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The chloromethyl group serves as a reactive site for various nucleophiles, allowing for diverse synthetic pathways.
Key Reactions :
- Nucleophilic Substitution : The chloromethyl group can be substituted with amines, thiols, or alcohols.
- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield free amino derivatives for further reactions.
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role in the development of drug candidates. It is involved in synthesizing biologically active molecules and peptides, particularly those targeting specific biological pathways.
Case Study :
A study demonstrated the use of this compound in synthesizing peptide analogs that exhibit enhanced biological activity compared to their non-modified counterparts. This modification allows for better interaction with target receptors.
Polymer Chemistry
The compound is also employed in polymer chemistry to create functionalized polymers. Its ability to introduce specific functional groups into polymer chains enhances material properties such as solubility, reactivity, and thermal stability.
Example Application :
Research has shown that incorporating this compound into polymer matrices can lead to materials with improved mechanical properties and responsiveness to environmental stimuli.
Wirkmechanismus
The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its ability to undergo chemical transformations that modify its structure and function. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with various molecular targets, potentially leading to biological activity.
Vergleich Mit ähnlichen Verbindungen
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Eigenschaften
IUPAC Name |
chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-10(2,3)17-9(15)13-11(5-4-6-11)8(14)16-7-12/h4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNARKZBBUKZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















